4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
Description
Properties
Molecular Formula |
C17H13FN2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H13FN2O3S/c1-9-6-10(2-5-13(9)18)14-8-24-17(20-14)19-11-3-4-12(16(22)23)15(21)7-11/h2-8,21H,1H3,(H,19,20)(H,22,23) |
InChI Key |
LKZZDHKJFDTYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O)F |
bioactivity |
Antibacterial |
sequence |
FLGVVFKLASKVFPAVFGKV |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid typically involves the following key steps:
- Construction of the 1,3-thiazole ring bearing the 4-fluoro-3-methylphenyl substituent at the 4-position.
- Introduction of the amino linkage at the 2-position of the thiazole ring.
- Coupling of the thiazolylamino group to the 2-hydroxybenzoic acid scaffold.
This approach ensures regioselective functionalization and preserves the sensitive functional groups such as the hydroxy and carboxylic acid moieties.
Reported Synthetic Routes
Thiazole Ring Formation and Functionalization
A common method to prepare the 1,3-thiazole ring involves cyclization reactions starting from α-haloketones and thiourea derivatives or related thioamide precursors. In the case of the 4-(4-fluoro-3-methylphenyl) substituent, the corresponding aryl halide or boronic acid derivative can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) after initial thiazole ring formation.
Amination and Coupling to Hydroxybenzoic Acid
The amino group at the 2-position of the thiazole ring is introduced by nucleophilic substitution or reductive amination methods. Subsequently, the amino-thiazole intermediate is coupled with 2-hydroxybenzoic acid (salicylic acid) or its derivatives through amide bond formation or direct aromatic substitution under controlled conditions.
Reaction Conditions and Purification
- Catalysts : Pd(0) complexes (e.g., Pd(PPh3)4) are typically used for cross-coupling steps.
- Solvents : Common solvents include DMF, dioxane, or mixtures with water for Suzuki reactions.
- Temperature : Reactions are often conducted at 80–110°C under inert atmosphere.
- Purification : Flash chromatography and recrystallization are employed to purify intermediates and final products.
Analytical Characterization
- Chromatographic Techniques : TLC and flash chromatography monitor reaction progress and purify compounds.
- Spectroscopy : FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.
- LC-MS : Used to verify molecular weight and detect impurities, especially after coupling steps.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|---|
| 1 | Thiazole ring synthesis | α-Haloketone + thiourea, reflux in ethanol | Formation of 1,3-thiazole core | Yields vary by substrate |
| 2 | Aryl substitution (Suzuki) | Aryl boronic acid (4-fluoro-3-methylphenyl), Pd catalyst, base, solvent, 80–100°C | Introduction of 4-(4-fluoro-3-methylphenyl) group | Requires inert atmosphere |
| 3 | Amination | Aminating agent (e.g., amine source), solvent | Introduction of amino group at thiazole 2-position | Controlled to avoid side reactions |
| 4 | Coupling to 2-hydroxybenzoic acid | Condensation agents or direct substitution, mild heating | Formation of final amino-linked hydroxybenzoic acid | Purification by chromatography |
Research Findings and Notes
- The presence of the fluoro substituent on the phenyl ring enhances the compound's biological activity, which necessitates careful control of reaction conditions to avoid dehalogenation or side reactions.
- Microwave-assisted synthesis has been reported for related heterocyclic compounds to accelerate cyclization and improve yields, though specific application to this compound requires further validation.
- The hydroxybenzoic acid moiety is sensitive to harsh conditions; hence, mild coupling methods are preferred to preserve this functionality.
- High purity is essential for biological evaluation, so chromatographic purification combined with spectral characterization is standard practice.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is with a molecular weight of approximately 344.36 g/mol. The compound features a thiazole ring, a hydroxyl group, and a fluorinated aromatic system, which contribute to its pharmacological properties.
Binding Properties
The binding affinity of this compound has been evaluated against various biological targets. Notably, it has shown significant inhibitory activity against hematopoietic prostaglandin D synthase (HPGDS), with an IC50 value of 138 nM at pH 7.2 . This enzyme plays a critical role in the biosynthesis of prostaglandins, which are involved in numerous physiological processes.
Pharmacological Studies
- Anti-inflammatory Activity : The compound's inhibition of HPGDS suggests potential applications in treating inflammatory conditions. Prostaglandin D2 is known to mediate inflammatory responses; thus, inhibitors like this compound could help manage diseases characterized by excessive inflammation.
- Cancer Research : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The thiazole moiety is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in cancer proliferation.
- Neuroprotective Effects : Some research has pointed towards the neuroprotective potential of salicylic acid derivatives. Given that this compound shares structural similarities with known neuroprotective agents, further investigation into its effects on neurodegenerative diseases could be warranted.
Case Studies and Experimental Findings
Clinical Trials
Currently, there are no reported clinical trials involving this compound. However, its promising preclinical results warrant further investigation through clinical studies to evaluate its safety and efficacy in humans.
Synthetic Modifications
Future research may also explore synthetic modifications to enhance the compound's bioavailability and selectivity towards specific biological targets. Structural optimizations could lead to more potent derivatives with improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. One such target is hematopoietic prostaglandin D synthase, an enzyme involved in the biosynthesis of prostaglandins. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazole-Benzoic Acid Derivatives
The compound’s structural analogs differ primarily in substituents on the thiazole and phenyl rings, influencing physicochemical and biological properties:
Key Observations :
- Halogen substitutions (Cl vs. F) influence steric and electronic profiles; fluorine’s smaller size may enhance penetration into hydrophobic binding pockets .
- Hydroxyl vs.
Comparison with Azo-Linked Benzoic Acid Derivatives
Compounds like 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acid () differ in linkage (azo vs. amino-thiazole):
Structural Impact :
Biological Activity
4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid (commonly referred to as compound DB07616) is a synthetic organic compound that belongs to the class of salicylic acids, characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is C17H13FN2O3S, with a molecular weight of 344.36 g/mol. It features a thiazole ring and a hydroxybenzoic acid moiety, which are significant for its pharmacological properties.
Chemical Structure
The structural representation of the compound is as follows:
- IUPAC Name : this compound
- SMILES : CC1=CC(=CC=C1F)C1=CSC(NC2=CC=C(C(O)=O)C(O)=C2)=N1
- InChI : InChI=1S/C17H13FN2O3S/c1-9-6-10(2-5-13(9)18)14-8-24-17(20-14)19-11-3-4-12(16(22)23)15(21)7-11/h2-8,21H,1H3,(H,19,20)(H,22,23)
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and inflammation. Key findings regarding its biological activity include:
Antiproliferative Activity
Studies have shown that fluorinated derivatives of thiazoles possess potent antiproliferative properties against certain cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition in sensitive cancer cells through mechanisms involving metabolic activation and covalent binding to cellular macromolecules .
| Compound | IC50 (nM) | Target | Reference |
|---|---|---|---|
| DB07616 | 138 | Hematopoietic prostaglandin D synthase | A30886 |
| DB07616 | 1400 | Unknown target | A30887 |
| DB07616 | 94600 | Unknown target | A30887 |
The mechanism by which this compound exerts its antiproliferative effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Metabolic Activation : Similar to other fluorinated compounds, it could be metabolized into reactive species that bind to DNA or proteins, leading to cell death .
- Hydrogen Bonding : The presence of hydroxyl groups enhances interaction with biological targets through hydrogen bonding .
Case Studies
Several studies have explored the biological implications of compounds structurally related to DB07616:
- Cancer Cell Growth Inhibition : A study demonstrated that fluorinated benzothiazoles inhibited cancer cell growth without a biphasic dose-response curve, suggesting a more predictable therapeutic window .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity due to its ability to interact with inflammatory mediators .
Q & A
(Basic) What are the common synthetic routes for 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, and how are intermediates characterized?
Answer:
The compound is typically synthesized via a multi-step approach:
- Thiazole ring formation: Reacting thiourea derivatives with α-halo ketones or acetamide intermediates under reflux conditions in polar solvents (e.g., ethanol) to form the thiazole core .
- Coupling reactions: The 2-hydroxybenzoic acid moiety is introduced via nucleophilic substitution or amide coupling, often using carbodiimide-based activating agents (e.g., EDC/HOBt) .
- Intermediate characterization: Key intermediates are validated using 1H/13C NMR (to confirm regiochemistry and substitution patterns), HPLC (purity >95%), and FT-IR (to track functional groups like -NH and -COOH) .
(Advanced) How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this compound?
Answer:
- Data collection: Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data completeness, especially for low-symmetry crystals.
- Refinement in SHELXL: Apply TWIN/BASF commands to address twinning (common in thiazole derivatives) and incorporate hydrogen bonding via DFIX restraints .
- Validation: Cross-check refinement metrics (R-factor < 5%, wR2 < 12%) and use PLATON to analyze intermolecular interactions (e.g., π-π stacking of the thiazole ring) .
(Basic) What analytical techniques are essential for confirming the purity and structure of this compound?
Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- Spectroscopy:
- Elemental analysis: C, H, N content within ±0.4% of theoretical values .
(Advanced) How can researchers resolve discrepancies in reported biological activities of thiazole derivatives through experimental design?
Answer:
- Controlled assay conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Dose-response curves: Use nonlinear regression (GraphPad Prism) to calculate IC50 values, comparing results across multiple replicates.
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to differentiate activity variations caused by substituent electronic effects (e.g., electron-withdrawing -F vs. -OCH3) .
(Advanced) What methodologies are employed to study the structure-activity relationship (SAR) of substituents on the thiazole ring?
Answer:
- Analog synthesis: Systematically vary substituents (e.g., 4-fluoro vs. 4-chloro) using parallel synthesis techniques .
- Computational docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), correlating with in vitro IC50 data .
- Free-Wilson analysis: Quantify contributions of substituents to bioactivity, isolating steric vs. electronic effects .
(Basic) What are the key challenges in synthesizing this compound, and how are they mitigated?
Answer:
- Low solubility: The carboxylic acid group causes aggregation; use DMF or DMSO as co-solvents during coupling reactions .
- Regioselectivity: Competing thiazole ring substitution is minimized by pre-activating the benzoic acid with CDI (1,1'-carbonyldiimidazole) .
- Byproduct formation: Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and employ flash chromatography for purification .
(Advanced) How can computational modeling be integrated with experimental data to predict the compound's bioactivity?
Answer:
- QSAR modeling: Train models (e.g., Random Forest) on datasets of thiazole derivatives with reported IC50 values, using descriptors like logP and polar surface area .
- Molecular dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Validation: Compare predicted vs. experimental inhibition constants (Ki) for lead optimization .
(Basic) What are the typical biological targets for thiazole-containing compounds like this one?
Answer:
- Enzymes: Tyrosine kinases, cyclooxygenase-2 (COX-2), and histone deacetylases (HDACs) due to thiazole’s metal-chelating properties .
- Receptors: G-protein-coupled receptors (GPCRs), where the thiazole acts as a hydrogen-bond acceptor .
- In vitro models: Antiproliferative activity is commonly tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
(Advanced) What strategies are used to analyze and assign complex NMR spectra of this compound, especially when dealing with overlapping signals?
Answer:
- 2D NMR: Utilize HSQC to correlate 1H-13C couplings and COSY to resolve overlapping aromatic protons .
- Solvent optimization: Switch to DMSO-d6 to sharpen broad -OH signals and reduce exchange broadening .
- Dynamic NMR: Heat samples to 80°C to coalesce rotameric peaks (e.g., from the thiazole-amide bond) .
(Advanced) How do solvent and catalyst choices impact the yield and stereochemistry in the synthesis of this compound?
Answer:
- Solvent effects: Polar aprotic solvents (e.g., DMF) improve nucleophilicity in amide coupling (yield >80%), while THF favors SN2 mechanisms .
- Catalyst optimization: Pd(OAc)2/XPhos enhances Suzuki-Miyaura cross-coupling for aryl-thiazole linkages (ee >90%) .
- Stereocontrol: Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct asymmetric synthesis of substituted thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
